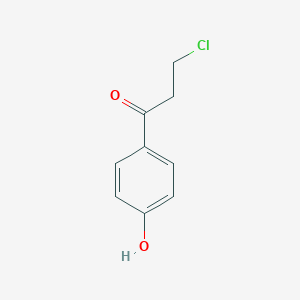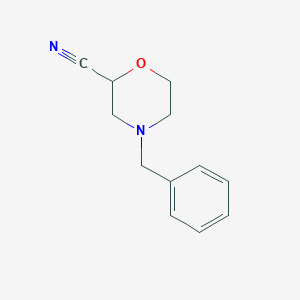
4-Benzylmorpholine-2-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of carbonitrile derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Another approach for synthesizing 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles is through a one-pot, four-component condensation reaction . These methods highlight the versatility and complexity of carbonitrile synthesis.
Molecular Structure Analysis
The molecular structure of carbonitrile derivatives is often confirmed using spectroscopic analyses such as IR, 1H NMR, and X-ray crystallography. For instance, the structure of a methyl derivative of a benzene carbonitrile was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using X-ray crystallographic studies .
Chemical Reactions Analysis
Carbonitrile derivatives can undergo various chemical reactions, expanding their utility in synthesizing novel compounds. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile reacts with active methylene compounds to form polyheterocyclic systems . Another example is the reaction of 3,3'-benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile derivatives are influenced by their molecular structure. For example, the presence of substituents like methyl, amino, or nitro groups can affect the compound's polarity, solubility,
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
4-Benzylmorpholine-2-carbonitrile and its derivatives play a crucial role in the field of medicinal chemistry. For instance, derivatives like 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile have been synthesized and characterized for their anti-proliferative properties against colorectal cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and interact with DNA, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Antibacterial and Antifungal Activities
Some derivatives of 4-Benzylmorpholine-2-carbonitrile have demonstrated significant antibacterial and antifungal activities. For example, furan derivatives including 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile have shown activity against a range of bacteria and fungi, outperforming some known antibiotics (Loğoğlu et al., 2010).
Green Chemistry and Environmental Sustainability
The synthesis of 4-Benzylmorpholine-2-carbonitrile derivatives has also embraced the principles of green chemistry. Methods like microwave-assisted synthesis and solvent-free conditions have been employed to synthesize compounds like benzo[b][1,4]thiazine-4-carbonitrile, highlighting the shift towards more environmentally friendly and efficient synthesis methods (Balwe et al., 2016).
Src Kinase Inhibition and Cancer Treatment
Derivatives like 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile have been synthesized and evaluated for their potential in inhibiting Src kinase, a key target in cancer therapy. These compounds have shown promising results in inhibiting cell proliferation in breast carcinoma cell lines, suggesting their potential in cancer treatment (Rafinejad et al., 2012).
Safety And Hazards
特性
IUPAC Name |
4-benzylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYNSSXFPEQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576336 | |
| Record name | 4-Benzylmorpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholine-2-carbonitrile | |
CAS RN |
126645-52-1 | |
| Record name | 4-Benzylmorpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylmorpholine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


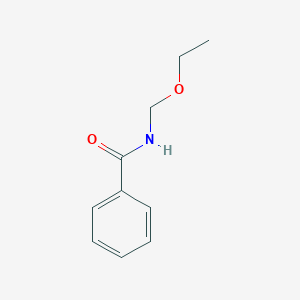
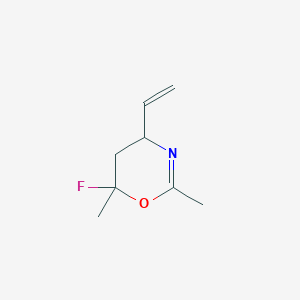
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
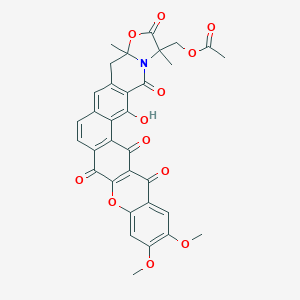
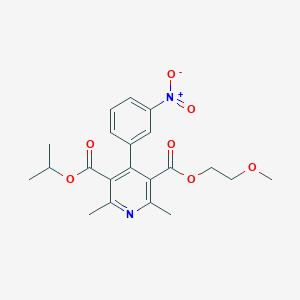
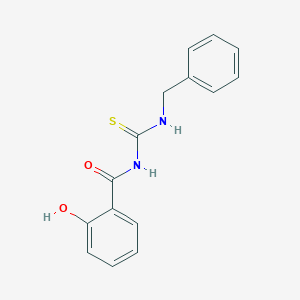
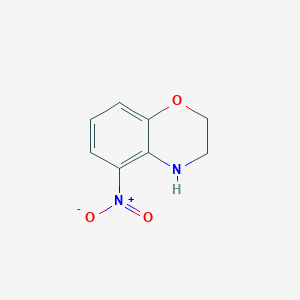
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
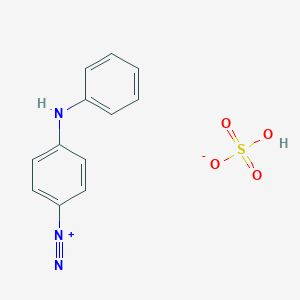
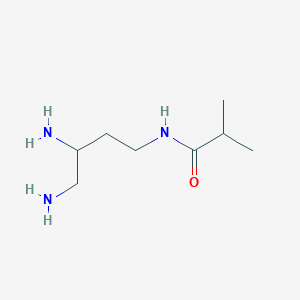
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
